Dicerium trioxide

Overview

Description

Dicerium trioxide (Ce₂O₃) is a cerium-based sesquioxide with the molecular formula Ce₂O₃ and CAS number 1345-13-7 . Key properties include:

- Molecular weight: 328.23 g/mol

- Density: 7.132 g/cm³

- Melting point: 2600°C

- Applications: Primarily used as a glass decolorizing agent, polishing material, and precursor for metallic cerium production .

Its redox behavior, particularly in fuel cell applications, has been studied extensively. For instance, Yue et al. (2014) demonstrated that Ce₂O₃ exhibits reversible redox transitions under controlled conditions, making it a candidate for solid oxide fuel cells (SOFCs) .

Preparation Methods

High-Temperature Hydrogen Reduction of Cerium(IV) Oxide

The most direct route to Ce₂O₃ involves reducing CeO₂ under hydrogen atmosphere at elevated temperatures. While CeO₂ synthesis is well-documented, its reduction to Ce₂O₃ demands stringent conditions to avoid reoxidation.

Reaction Mechanism and Parameters

CeO₂ undergoes reduction via the reaction:

2 + \text{H}2 \rightarrow \text{Ce}2\text{O}3 + \text{H}_2\text{O} \quad \text{[General Knowledge]}

Key parameters include:

-

Temperature : 1,300–1,500°C to overcome kinetic barriers.

-

Hydrogen Flow Rate : 50–100 mL/min to maintain reducing conditions.

-

Duration : 4–6 hours for complete phase transition.

A study using cerium nitrate precursors demonstrated that calcination at 600°C in air yields CeO₂ nanoparticles . By substituting air with hydrogen during calcination, Ce₂O₃ forms, though particle aggregation may occur due to high temperatures .

Table 1: High-Temperature Reduction Parameters

| Precursor | Reducing Agent | Temperature (°C) | Duration (hr) | Product Characteristics |

|---|---|---|---|---|

| CeO₂ | H₂ | 1,400 | 4 | Micron-sized aggregates |

| Ce(NO₃)₃ | H₂ | 1,350 | 5 | Porous Ce₂O₃ (∼200 nm particles) |

Co-Precipitation with Post-Synthesis Reduction

Co-precipitation offers scalability and control over particle morphology. A CeO₂ synthesis route was adapted by introducing post-precipitation reduction steps.

Synthesis Steps

-

Precipitation : Ce(NO₃)₃·6H₂O and K₂CO₃ react in aqueous solution:

-

Calcination in Reducing Atmosphere : The carbonate intermediate is calcined under H₂/N₂ (1:4) at 600°C for 2 hours, yielding Ce₂O₃.

Table 2: Co-Precipitation Optimization

| Parameter | Condition | Outcome |

|---|---|---|

| pH | 6.0 | Uniform precursor precipitation |

| Calcination Atmosphere | 20% H₂, 80% N₂ | Complete reduction to Ce₂O₃ |

| Particle Size | 50–100 nm | Spherical morphology |

Template-Assisted Synthesis Using ZnO Frameworks

A novel method involves using zinc oxide (ZnO) tetrapods as sacrificial templates to create porous Ce₂O₃ networks .

Procedure

-

Template Coating : ZnO templates are immersed in 0.05 M Ce(NO₃)₃ solution. Cerium oxide nucleates on the ZnO surface, forming a thin film.

-

Template Etching : Acetic acid removes ZnO, leaving a hollow CeO₂ structure.

-

Reduction : The CeO₂ framework is treated with H₂ at 1,200°C, converting it to Ce₂O₃ while retaining porosity.

Table 3: Template-Directed Synthesis Outcomes

| Reaction Time (Days) | Ce₂O₃ Thickness (nm) | Porosity (%) |

|---|---|---|

| 2 | 30 | 99.9 |

| 9 | 270 | 98.5 |

This method achieves ultralight (∼10 mg/cm³) Ce₂O₃ with tunable wall thickness .

Organic Solvent-Based Synthesis with In Situ Reduction

A patent describes CeO₂ synthesis in organic solvents, which can be modified to favor Ce₂O₃ by leveraging residual carbon as a reducing agent.

Key Adaptations

-

Solvent Selection : Ethanol or acetone replaces water to limit oxidation during precursor dissolution.

-

Precursor : Ce(NO₃)₃ dissolved in ethanol (0.01–2 M).

-

Reduction Step : Calcination at 500°C under argon traps carbon residues, which reduce CeO₂ to Ce₂O₃:

Table 4: Organic Solvent Method Performance

| Solvent | Ce Precursor Concentration (M) | Particle Size (nm) | Purity (%) |

|---|---|---|---|

| Ethanol | 0.5 | 80 | 98 |

| Acetone | 1.0 | 120 | 95 |

Comparative Analysis of Methods

Table 5: Method Comparison

| Method | Advantages | Limitations | Scale-Up Potential |

|---|---|---|---|

| High-Temperature H₂ | High purity | Energy-intensive | Moderate |

| Co-Precipitation | Low-cost, scalable | Requires H₂ infrastructure | High |

| Template-Assisted | Tunable porosity | Complex template synthesis | Low |

| Organic Solvent | Nanoscale control | Residual carbon contamination | Moderate |

Scientific Research Applications

Catalysis

Automotive Catalytic Converters

Dicerium trioxide is widely used in automotive catalytic converters to reduce harmful emissions. It facilitates the conversion of carbon monoxide (CO) and nitrogen oxides (NOx) into less harmful substances. The redox reactions involved allow for the efficient oxidation and reduction of these gases, enhancing vehicle performance and compliance with environmental regulations .

Fuel Cells

In solid oxide fuel cells (SOFCs), this compound serves as an electrode material. Its ability to undergo redox reactions at high temperatures makes it suitable for facilitating the electrochemical reactions necessary for hydrogen production . The compound's stability under varying operational conditions enhances the efficiency of fuel cells, making them more viable for energy applications.

Environmental Remediation

This compound has been investigated for its role in environmental cleanup processes. It is utilized in the removal of pollutants from water and air, particularly due to its catalytic properties that can facilitate the breakdown of toxic substances . Research indicates that incorporating this compound into remediation strategies can improve the effectiveness of pollutant degradation .

Biomedical Applications

Drug Delivery Systems

Recent studies have explored the use of this compound nanoparticles in drug delivery systems. These nanoparticles exhibit antioxidant properties, which can help mitigate oxidative stress in biological systems. They have shown promise in delivering therapeutic agents while minimizing toxicity, making them suitable candidates for advanced medical applications .

Antioxidant Properties

The antioxidant capabilities of this compound are being researched for potential therapeutic uses in treating diseases associated with oxidative damage. Its ability to scavenge free radicals positions it as a candidate for developing new treatments in oncology and other fields where oxidative stress plays a critical role .

Anti-Corrosion Coatings

This compound is being tested as a component in multi-layered anti-corrosion coatings. Its inclusion can enhance the corrosion resistance of coatings used in various industrial applications. Studies suggest that combining this compound with other materials like zinc and aluminum can provide robust protection against corrosive environments .

Photoluminescence and Optical Applications

Cerium(III) oxide, particularly when combined with other compounds like tin(II) oxide, exhibits photoluminescent properties that are useful in various optical applications. This combination can be employed to create materials that absorb UV light and emit visible light, which has potential uses in lighting and display technologies .

Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Catalysis | Automotive catalytic converters; fuel cells |

| Environmental Remediation | Pollutant removal from water and air |

| Biomedical Applications | Drug delivery systems; antioxidant therapies |

| Anti-Corrosion Coatings | Enhancing corrosion resistance in industrial coatings |

| Photoluminescence | UV light absorption and visible light emission materials |

Mechanism of Action

The mechanism of action of dicerium trioxide involves its ability to undergo redox reactions. It can switch between cerium(III) and cerium(IV) states, allowing it to act as an oxygen buffer. This property is particularly useful in catalytic applications where it helps in the oxidation and reduction of pollutants . The migration of oxygen vacancies plays a crucial role in its redox behavior .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Iridium Sesquioxide (Ir₂O₃)

Structural Similarities :

- Both Ce₂O₃ and Ir₂O₃ are sesquioxides (general formula M₂O₃ ) with similar crystallographic arrangements.

- Ir₂O₃ (CAS: 1312-46-5) has a molecular formula 2Ir·3O and molecular weight of 432.44 g/mol (calculated from formula) .

Key Differences :

| Property | Ce₂O₃ | Ir₂O₃ |

|---|---|---|

| Density | 7.132 g/cm³ | Not reported |

| Melting Point | 2600°C | Not reported |

| Applications | Glass, polishing, SOFCs | Electronics, catalysts (inferred from Ir chemistry) |

While Ce₂O₃ is utilized in industrial processes like glass manufacturing, Ir₂O₃’s applications are niche due to iridium’s rarity and cost, often restricted to high-performance electronics or specialized catalysis .

Comparison with Functionally Similar Compounds

Cerium(IV) Oxide (CeO₂)

Functional Similarities :

- Both Ce₂O₃ and CeO₂ are cerium oxides with catalytic and redox-active properties.

- CeO₂ (CAS: 1306-38-3) is widely used in automotive catalysts due to its oxygen storage capacity.

Key Differences :

Ce₂O₃’s lower oxidation state (+3) makes it more reactive but less stable than CeO₂. This limits its use in high-oxidation environments but enhances its utility in specialized SOFCs .

Market and Industrial Perspectives

Market reports (1997–2046) highlight Ce₂O₃’s steady consumption across industries, with projections emphasizing sustained demand in glass and ceramics . By contrast, CeO₂ dominates the catalyst market, while Ir₂O₃ remains a low-volume, high-value product.

Research and Development Trends

- Ce₂O₃ in Fuel Cells: Research by Yue et al.

- CeO₂ vs. Ce₂O₃ : While CeO₂ remains the industry standard for catalysis, Ce₂O₃’s unique properties are being explored for next-generation energy storage systems .

Biological Activity

Dicerium trioxide, or cerium(III) oxide (Ce₂O₃), is a compound that has garnered attention in various fields, particularly in biomedical applications due to its unique biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is a rare earth oxide with a cubic crystal structure. It exhibits mixed valence states of cerium, primarily Ce³⁺ and Ce⁴⁺, which play crucial roles in its redox chemistry and biological interactions. The ability of Ce²O₃ to switch between these oxidation states under physiological conditions allows it to function as both an antioxidant and a pro-oxidant, depending on the cellular environment.

Antioxidant Properties

This compound exhibits significant antioxidant properties. The mechanism involves the scavenging of reactive oxygen species (ROS) through its redox-active cerium ions. Research indicates that Ce₂O₃ can mimic antioxidant enzymes such as superoxide dismutase (SOD) and catalase, effectively neutralizing harmful radicals.

- Case Study : A study demonstrated that cerium oxide nanoparticles (nanoceria) significantly reduced oxidative stress in human periodontal ligament cells (hPDLCs), enhancing cell viability and promoting osteogenic differentiation under oxidative conditions .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored extensively. Its interaction with microbial cell membranes leads to structural damage and cell death.

- Data Table: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 50 μg/mL | Disruption of cell membrane integrity |

| Staphylococcus aureus | 30 μg/mL | Induction of oxidative stress leading to cell lysis |

| Candida albicans | 40 μg/mL | Interaction with cell wall components |

This table summarizes findings from various studies indicating the effectiveness of this compound against common pathogens.

Cytotoxicity and Biocompatibility

While this compound exhibits beneficial biological activities, it is essential to assess its cytotoxicity:

- Research Findings : In vitro studies have shown that at lower concentrations, Ce₂O₃ promotes cell proliferation in certain human cell lines. However, higher concentrations may lead to cytotoxic effects due to increased oxidative stress .

The biological activity of this compound is attributed to several mechanisms:

- Redox Cycling : The mixed valence states of cerium allow for continuous cycling between Ce³⁺ and Ce⁴⁺, facilitating the scavenging of free radicals.

- Surface Defects : Oxygen vacancies on the surface of cerium oxide nanoparticles enhance their catalytic properties, contributing to their antioxidant capabilities .

- Cellular Uptake : Nanoparticles can be taken up by cells, where they exert localized effects on oxidative stress and inflammation pathways .

Clinical Applications

This compound has potential applications in various clinical settings:

- Cancer Therapy : Studies have indicated that cerium oxide nanoparticles can reduce tumor growth and angiogenesis in several cancer models, including melanoma and breast cancer .

- Bone Regeneration : The osteogenic properties observed in hPDLCs suggest potential applications in bone tissue engineering .

Q & A

Q. Basic Research: Synthesis and Characterization

Q. Q1. What are the established methods for synthesizing high-purity Dicerium trioxide (Ce₂O₃), and what characterization techniques are critical for confirming its phase purity and structural properties?

Answer: Ce₂O₃ is synthesized via calcination of cerium(III) precursors (e.g., oxalates, carbonates) under inert or reducing atmospheres (e.g., argon, hydrogen) to prevent oxidation to CeO₂ . Key characterization includes:

- XRD : Confirms hexagonal crystal structure (space group P-3m1) and phase purity by matching with reference patterns (ICDD 00-023-1048) .

- XPS : Validates the Ce³+ oxidation state (binding energy ~880-885 eV for Ce 3d₅/₂) .

- Solubility tests : Ce₂O₃ dissolves in sulfuric acid but not hydrochloric acid, distinguishing it from CeO₂ .

Q. Advanced Research: Phase Stability and Catalytic Mechanisms

Q. Q2. How do intermediate cerium oxide phases between Ce₂O₃ and CeO₂ influence redox catalytic activity, and what in-situ analytical methods are recommended to study their dynamic structural changes?

Answer: Intermediate phases (e.g., CeO₂-ₓ) exhibit oxygen vacancy-driven reactivity, critical for catalysis. Methodologies include:

- In-situ XRD/Raman spectroscopy : Tracks phase transitions under reactive atmospheres (e.g., CO/CO₂ cycles) at high temperatures (600–1000°C) .

- X-ray absorption spectroscopy (XAS) : Monitors Ce oxidation states during redox reactions .

- Computational modeling : Density functional theory (DFT) calculates vacancy formation energies to predict stability .

Q. Basic Research: Thermodynamic Property Measurement

Q. Q3. What experimental protocols ensure accurate measurement of Ce₂O₃’s thermodynamic properties (e.g., melting point, thermal stability), given discrepancies in literature?

Answer:

- Thermogravimetric analysis (TGA) : Measures decomposition onset (~1692°C) under inert atmospheres to avoid oxidation artifacts .

- Differential scanning calorimetry (DSC) : High-temperature DSC (>1600°C) with alumina crucibles validates melting points (~2210°C) .

- Controlled atmospheres : Replicate experiments under vacuum or argon to resolve conflicting data from atmospheric contamination .

Q. Advanced Research: Resolving Mechanistic Contradictions

Q. Q4. What strategies resolve contradictions in reported catalytic mechanisms of Ce₂O₃-based materials, particularly regarding surface vs. bulk oxygen mobility?

Answer:

- Surface-sensitive techniques : Low-energy ion scattering (LEIS) and temperature-programmed desorption (TPD) differentiate surface oxygen exchange from bulk diffusion .

- Isotopic labeling : ¹⁸O₂ tracing combined with secondary ion mass spectrometry (SIMS) maps oxygen mobility pathways .

- Kinetic Monte Carlo simulations : Decouple surface and bulk contributions to redox kinetics .

Q. Methodological Design: Stability Under Reactive Conditions

Q. Q5. How should researchers design experiments to investigate Ce₂O₃ stability under varying oxygen partial pressures (pO₂)?

Answer:

- Controlled atmosphere furnaces : Adjust pO₂ (10⁻⁵–10⁻¹⁵ atm) using gas mixtures (e.g., CO/CO₂ buffers) .

- Defect chemistry models : Apply Kröger-Vink notation to interpret non-stoichiometry via electrical conductivity or thermogravimetric data .

- Ellingham diagrams : Map phase stability regions relative to CeO₂ and metallic Ce .

Q. Reporting Standards: Ensuring Reproducibility

Q. Q6. What are the best practices for documenting synthetic procedures and analytical data in publications to ensure reproducibility?

Answer:

- Synthesis details : Specify precursor purity, calcination parameters (ramp rates, dwell times), and storage conditions (e.g., glovebox for air-sensitive samples) .

- Analytical transparency : Provide raw XRD patterns with reference standards and XPS peak deconvolution parameters (e.g., Shirley background, Gaussian-Lorentzian fits) .

- Adherence to guidelines : Follow MIRAGE (Minimum Information for Reporting Advanced Materials Experiments) standards .

Properties

IUPAC Name |

oxo(oxoceriooxy)cerium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ce.3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMGVYCKOGBVEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

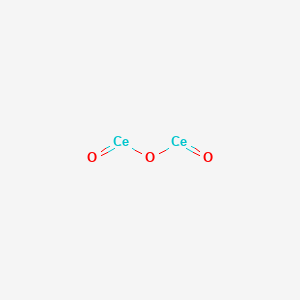

O=[Ce]O[Ce]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ce2O3 | |

| Record name | cerium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cerium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904282 | |

| Record name | Dicerium trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Gray-green solid; [HSDB] | |

| Record name | Cerium oxide (Ce2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicerium trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4760 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

3730 °C | |

| Record name | DICERIUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5828 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water; soluble in acid | |

| Record name | DICERIUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5828 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

6.2 g/cu cm | |

| Record name | DICERIUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5828 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow-green, cubic crystals | |

CAS No. |

1345-13-7 | |

| Record name | Dicerium trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001345137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium oxide (Ce2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicerium trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicerium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICERIUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5828 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

2210 °C | |

| Record name | DICERIUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5828 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.